molecular formula C7H4N4 B13029092 5H-pyrrolo[2,3-b]pyrazine-6-carbonitrile

5H-pyrrolo[2,3-b]pyrazine-6-carbonitrile

Cat. No.: B13029092
M. Wt: 144.13 g/mol
InChI Key: KMDSOJYSVZQZDV-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 5H-pyrrolo[2,3-b]pyrazine-6-carbonitrile involves various synthetic routes, including cyclization, ring annulation, cycloaddition, and direct C-H arylation . These methods typically require specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

5H-pyrrolo[2,3-b]pyrazine-6-carbonitrile undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5H-pyrrolo[2,3-b]pyrazine-6-carbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5H-pyrrolo[2,3-b]pyrazine-6-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit kinase activity, which plays a crucial role in cell signaling and regulation . The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

5H-pyrrolo[2,3-b]pyrazine-6-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific biological activities and potential as a kinase inhibitor .

Properties

IUPAC Name

5H-pyrrolo[2,3-b]pyrazine-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4/c8-4-5-3-6-7(11-5)10-2-1-9-6/h1-3H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMDSOJYSVZQZDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=N1)C=C(N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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